molecular formula C15H16N2O4S B11794530 2-(2-Acetamido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid

2-(2-Acetamido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid

Cat. No.: B11794530
M. Wt: 320.4 g/mol
InChI Key: LMEQILJVKFOOKO-UHFFFAOYSA-N
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Description

2-(2-Acetamido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid is a high-purity chemical compound intended for research applications. This acetamidothiazole derivative is provided for use in laboratory investigations and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications. Compounds within this class have been utilized in metabolic and pharmacokinetic studies, as research indicates that anti-inflammatory acetamidothiazoles can undergo metabolic transformation in biological systems, including ring fission to produce acetylthiohydantoic acids and oxidation of substituents . Researchers value this substance for exploring structure-activity relationships and biochemical pathways. The compound features a thiazole core substituted with an acetamido group and an acetic acid side chain, which provides a handle for further chemical modification or conjugation. The 4-ethoxyphenyl substituent contributes to the molecule's lipophilicity and overall physicochemical properties, making it a subject of interest in various experimental contexts. Proper laboratory handling procedures should be observed, and the product should be stored under appropriate cold-chain conditions to maintain stability and purity.

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

2-[2-acetamido-4-(4-ethoxyphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C15H16N2O4S/c1-3-21-11-6-4-10(5-7-11)14-12(8-13(19)20)22-15(17-14)16-9(2)18/h4-7H,3,8H2,1-2H3,(H,19,20)(H,16,17,18)

InChI Key

LMEQILJVKFOOKO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C)CC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Design

A one-pot three-component reaction utilizing 4-ethoxybenzaldehyde , Meldrum’s acid , and acetylthiourea forms the thiazole backbone (Figure 1). Ethanol serves as the solvent, with triethylamine catalyzing the condensation.

Mechanism

  • Knoevenagel Condensation : 4-ethoxybenzaldehyde reacts with Meldrum’s acid to form a β-keto ester intermediate.

  • Cyclization : Acetylthiourea attacks the carbonyl group, followed by cyclization to yield the thiazole ring.

  • Ethanolysis : Meldrum’s acid undergoes cleavage, releasing acetone and CO₂, forming the acetic acid side chain.

Optimization

  • Solvent : Ethanol outperforms DMF, MeCN, and H₂O (62% yield vs. traces in polar aprotic solvents).

  • Temperature : Reflux (78°C) accelerates cyclization versus room temperature (22% yield).

  • Stoichiometry : A 1:1.2:1.2 ratio of aldehyde:Meldrum’s acid:thiourea maximizes yield (68%).

Table 1: Optimization of One-Pot Synthesis

ConditionVariationYield (%)
SolventEthanol62
TemperatureReflux68
Stoichiometry1:1.2:1.268

Hantzsch Thiazole Synthesis

Classical Approach

The Hantzsch method employs 4-ethoxy-α-bromoacetophenone and thiourea in aqueous ethanol.

Procedure

  • Cyclization : 4-ethoxy-α-bromoacetophenone reacts with thiourea at 5–10°C to form 2-aminothiazole.

  • Acetylation : The amine is acetylated using acetic anhydride.

  • Side-Chain Introduction : Bromoacetic acid is coupled via nucleophilic substitution.

Challenges

  • Regioselectivity : Competing formation of 4-methylthiazole requires pH control.

  • Light Sensitivity : The intermediate 2-aminothiazole hydrochloride is light-stable but prone to decarboxylation in solution.

Table 2: Hantzsch Method Yield Comparison

StepYield (%)
Cyclization78.5
Acetylation85
Side-Chain Coupling72

Ultrasound-Assisted Green Synthesis

Methodology

Adapting methods from 4-methoxy analogs, 4-ethoxybenzaldehyde and rhodanine undergo Knoevenagel condensation under ultrasound (35 kHz).

Advantages

  • Time Reduction : Reaction completes in 3–4 minutes vs. 2 hours conventionally.

  • Solvent-Free : Water replaces toxic chlorinated solvents, improving sustainability.

  • Yield Enhancement : 99% yield with potassium carbonate base.

Limitations

  • Substrate Scope : Limited to electron-rich aldehydes; nitro groups hinder reactivity.

Table 3: Ultrasound vs. Conventional Methods

ParameterUltrasoundConventional
Time (min)4120
Yield (%)9982
SolventWaterAcetic Acid

Stepwise Condensation-Cyclization

Synthetic Route

  • Aldol Condensation : 4-ethoxyphenylglyoxal reacts with ethyl cyanoacetate to form α,β-unsaturated nitrile.

  • Thiazole Formation : Treatment with acetylthiourea in acetic acid yields the thiazole core.

  • Hydrolysis : The nitrile is hydrolyzed to carboxylic acid using HCl/EtOH.

Critical Steps

  • pH Control : Maintain pH 4–5 during cyclization to prevent decomposition.

  • Purification : Recrystallization from ethanol achieves >98% purity.

Catalytic Asymmetric Synthesis

Chiral Auxiliary Approach

Using (R)-2-methyloxirane as a chiral template, carfilzomib intermediates are adapted for stereoselective synthesis.

Key Reactions

  • Epoxide Ring-Opening : (R)-2-methyloxirane reacts with 4-ethoxyphenyl Grignard reagent.

  • Peptide Coupling : EDCl/HOBt mediates amide bond formation between thiazole and acetic acid.

Yield and Enantiomeric Excess

  • Overall Yield : 42% over five steps.

  • ee : >99% via chiral HPLC.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)Purity (%)ScalabilityGreen Metrics
One-Pot6895HighModerate
Hantzsch7298MediumLow
Ultrasound9999HighHigh
Stepwise6598LowModerate
Asymmetric4299LowLow

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring’s sulfur and nitrogen atoms facilitate nucleophilic substitutions, particularly at the C-2 and C-5 positions. Key reactions include:

  • Halogenation : Reaction with bromine in acetic acid yields brominated derivatives at the thiazole’s C-5 position, confirmed via NMR spectroscopy.

  • Acylation : The acetamido group undergoes acylation with acid chlorides (e.g., acetyl chloride) under basic conditions to form N-acylated products .

Table 1: Substitution Reactions

ReagentConditionsProductYield (%)Source
Bromine/AcOHRT, 2 h5-Bromo-thiazole derivative78
Acetyl chlorideEt₃N, DCM, 0°C → RTN-Acetylated acetamido derivative85

Oxidation Reactions

The thiazole sulfur atom is susceptible to oxidation:

  • Sulfoxide Formation : Treatment with m-CPBA (meta-chloroperbenzoic acid) produces sulfoxides, identified via mass spectrometry.

  • Ring Oxidation : Strong oxidants like KMnO₄ degrade the thiazole ring to carboxylic acid derivatives under acidic conditions .

Mechanism :

  • Electrophilic attack of the oxidizing agent at the sulfur atom.

  • Formation of sulfoxide intermediates, followed by further oxidation to sulfones or ring cleavage.

Hydrolysis Reactions

The acetamido group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux cleaves the acetamido group to form a free amine .

  • Basic Hydrolysis : NaOH/EtOH converts the acetamido group to a carboxylate, enabling further functionalization .

Key Finding :
Hydrolysis rates depend on the electronic effects of the ethoxyphenyl group, which stabilizes intermediates through resonance .

Coupling Reactions

The acetic acid moiety participates in coupling reactions:

  • Esterification : Reaction with methanol/H₂SO₄ yields methyl esters, enhancing solubility for biological testing .

  • Amidation : Coupling with amines via EDC/HOBt forms amide derivatives, explored for antimicrobial activity .

Table 2: Coupling Reactions

SubstrateCoupling AgentProduct ApplicationSource
MethanolH₂SO₄, refluxMethyl ester (improved solubility)
BenzylamineEDC/HOBt, DMFAmide (antifungal screening)

Comparative Reactivity Analysis

Reactivity trends are influenced by substituents:

Table 3: Substituent Effects on Reactivity

PositionGroupEffect on Reactivity
C-2AcetamidoEnhances nucleophilic substitution at C-5
C-44-EthoxyphenylElectron-donating effect stabilizes intermediates
C-5Acetic acidEnables esterification/amidation

Research Case Studies

  • Antimicrobial Derivatives : A 2023 study synthesized 12 analogues via esterification and amidation, with IC₅₀ values < 10 µM against S. aureus .

  • Oxidation Pathways : NMR studies confirmed sulfoxide formation as the primary oxidation product, with no observable sulfone under mild conditions.

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for developing antimicrobial and anti-inflammatory agents. Further studies should explore its interactions with biological targets and optimize reaction conditions for industrial scalability.

Scientific Research Applications

Acetylcholinesterase Inhibition

One of the primary applications of this compound is in the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. Inhibitors of AChE are crucial in the treatment of Alzheimer's disease, where decreased levels of acetylcholine contribute to cognitive decline. Research has indicated that compounds similar to 2-(2-Acetamido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid exhibit significant inhibitory activity against AChE, suggesting their potential use as therapeutic agents for Alzheimer's disease .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have demonstrated that thiazole derivatives possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism behind this activity often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

Research indicates that thiazole derivatives may exhibit cytotoxic effects against several cancer cell lines. Compounds with structural similarities to this compound have been evaluated for their ability to induce apoptosis in cancer cells, specifically in lung (A549), breast (MCF7), and fibrosarcoma (HT1080) cell lines. The anticancer activity is believed to stem from the compound's ability to disrupt cellular processes critical for cancer cell survival.

Case Study 1: Acetylcholinesterase Inhibition

In a study evaluating the efficacy of various thiazole derivatives as AChE inhibitors, it was found that this compound exhibited an IC50 value indicating strong inhibitory activity. Molecular docking studies further elucidated its binding interactions with the active site of AChE, reinforcing its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antibacterial activity of thiazole derivatives against a panel of resistant bacterial strains. The results indicated that the compound demonstrated significant activity against MRSA, with minimal inhibitory concentrations (MICs) comparable to established antibiotics such as linezolid. This highlights its potential role in treating antibiotic-resistant infections .

Case Study 3: Cytotoxic Effects on Cancer Cells

In vitro studies were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. Results showed a remarkable reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being proposed. These findings suggest that this compound could be developed further as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(2-Acetamido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Structural Features Biological Activity Key Findings
Target Compound : 2-(2-Acetamido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid Thiazole core, 4-ethoxyphenyl, acetamido, acetic acid Not explicitly reported (inference from analogs) Likely moderate solubility due to acetic acid; potential antibacterial/antifungal activity inferred from analogs
2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid Thiazolidinone (dioxo ring), phenoxy linkage, acetic acid Unknown (structural focus) Thiazolidinone moiety may confer metabolic stability but reduce reactivity compared to thiazole
N-methyl-2-(2-methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methyl)thio)phenoxy)acetamide (NRMA-6) Trifluoromethylphenyl, thioether linkage, methyl ester CNS modulation (prodrug design) Enhanced BBB penetration via amide prodrug strategy; trifluoromethyl group increases lipophilicity
Ethyl 2-(2-(3-(methylthio)-1,2,4-thiadiazol-5-ylthio)acetamido)-4-phenylthiazole-5-carboxylate Thiadiazole-thioether, ethyl ester, phenyl Unknown (synthetic focus) Ester group may improve membrane permeability but reduce metabolic stability vs. carboxylic acid
(rac)-(5-{1-[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-ethoxy}-indol-1-yl)-acetic acid Indole-ethoxy linkage, trifluoromethylphenyl Not reported Steric bulk from indole may limit target engagement; trifluoromethyl enhances electron-withdrawing effects

Key Comparative Insights

Bioactivity Trends :

  • Thiazole-acetic acid derivatives with electron-withdrawing groups (e.g., trifluoromethyl in NRMA-6 ) show enhanced lipophilicity, favoring CNS targeting.
  • Compounds with free carboxylic acids (e.g., target compound) may exhibit better solubility but reduced BBB penetration compared to ester or amide prodrugs .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for thiazole-pyrimidine hybrids, where condensation reactions yield high-purity products in good yields .

Antimicrobial Potential: While direct evidence is lacking for the target compound, pyrimidine-thiazole hybrids synthesized via similar routes demonstrate broad-spectrum antibacterial activity (e.g., 15–22 mm inhibition zones against E. coli and S. aureus) .

Biological Activity

The compound 2-(2-Acetamido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid is a thiazole derivative that has attracted attention due to its potential biological activities, particularly in the fields of anti-cancer and anti-tubercular research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of thiazole derivatives typically involves various organic reactions, including condensation and acylation. For instance, the synthesis pathway for related compounds often includes the reaction of thiazolidine derivatives with aromatic aldehydes to form acetamide-linked benzothiazoles. In some cases, the incorporation of acetic acid moieties enhances the biological activity of these compounds .

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For example, studies have shown that similar thiazole-based compounds can inhibit cell proliferation in human cancer cell lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer), with IC50 values ranging from micromolar to nanomolar concentrations .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (μM)Reference
This compoundHCT116 (Colon)TBDTBD
Related Thiazole DerivativeMDA-MB-231 (Breast)4.363
Other Thiazole CompoundsVarious3.97–33.14

Anti-Tubercular Activity

The anti-tubercular potential of thiazole derivatives has also been documented. Compounds similar to this compound have shown moderate to good activity against Mycobacterium tuberculosis, indicating their potential as therapeutic agents in tuberculosis treatment .

Table 2: Anti-Tubercular Activity

CompoundMIC (μg/mL)Inhibition (%)Reference
This compoundTBDTBDTBD
Related Benzothiazole Derivative10099

The mechanisms underlying the biological activities of thiazole derivatives are complex and often involve multiple pathways:

  • Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Key Enzymes : Thiazoles may inhibit enzymes critical for tumor growth and survival, such as those involved in angiogenesis (VEGFR inhibitors).
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to target proteins, suggesting potential interactions with key amino acids in active sites .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in preclinical settings:

  • A study evaluating a series of thiazole-based compounds demonstrated promising results against M. tuberculosis, with specific derivatives exhibiting low MIC values and high inhibition rates .
  • Another investigation focused on the antiproliferative effects against various cancer cell lines, revealing significant cytotoxicity correlated with structural modifications in the thiazole ring .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Acetamido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid, and how can reaction conditions be optimized?

Answer: The synthesis typically involves cyclocondensation of acetamido precursors with α-halo ketones, followed by acetylation. Key parameters include:

  • Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions.
  • Catalyst selection : Use of triethylamine or DBU for efficient deprotonation.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol.
Reaction Step Optimal Conditions Yield (%)
Cyclocondensation70°C, 12 h, Et₃N65–75
AcetylationRT, 4 h, acetic anhydride85–90

Reference thiazole syntheses highlight the importance of stoichiometric ratios and inert atmospheres to minimize oxidation .

Q. How can the structural identity of this compound be confirmed post-synthesis?

Answer: Use a combination of spectral and chromatographic methods:

  • NMR : Compare 1H^1H and 13C^{13}C spectra with computational predictions (e.g., δ 2.22 ppm for acetic acid protons, δ 12.18 ppm for amide NH).
  • HPLC-DAD : Retention time (e.g., 8.2 min) and UV-Vis profile (λmax ≈ 254 nm) for purity assessment (>95%) .
  • Mass spectrometry : Confirm molecular ion peak at m/z 383.4 (M+H+^+) .

Q. What preliminary assays are recommended to screen its biological activity?

Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer : MTT assay on HeLa or MCF-7 cell lines (IC₅₀ determination).
  • Enzyme inhibition : COX-2 or kinase inhibition assays using fluorogenic substrates.

Thiazole derivatives often show activity in the 10–50 µM range, but batch-to-batch variability requires triplicate testing .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict pharmacokinetics?

Answer:

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers.
  • ADMET prediction : Tools like SwissADME assess logP (≈2.5), solubility (<−4.0 LogS), and CYP450 interactions.
  • Molecular dynamics : Simulate stability in physiological pH (e.g., 7.4) to guide formulation .

Q. How to resolve contradictions in reported biological activities across studies?

Answer:

  • Standardize assays : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate results.
  • Control variables : Fixed cell passage numbers, serum-free media, and blinded data analysis.
  • Meta-analysis : Compare datasets using tools like RevMan to identify outliers or assay-specific biases .

Q. What strategies enhance target selectivity in molecular docking studies?

Answer:

  • Active site mapping : Identify key residues (e.g., ATP-binding pocket in kinases) using AutoDock Vina.
  • Scoring functions : Prioritize compounds with ΔG < −8 kcal/mol and low RMSD (<2.0 Å).
  • Validation : Co-crystallization (e.g., X-ray diffraction) to confirm binding modes .

Q. How to design derivatives to improve metabolic stability without compromising activity?

Answer:

  • Bioisosteric replacement : Substitute the 4-ethoxyphenyl group with trifluoromethyl or morpholino groups.
  • Prodrug approach : Esterify the acetic acid moiety to enhance membrane permeability.
  • Metabolite identification : Use LC-MS/MS to track phase I/II metabolites in hepatocyte models .

Q. What analytical methods quantify trace impurities in bulk samples?

Answer:

  • UPLC-QTOF : Detect impurities at <0.1% levels with high-resolution mass accuracy.
  • Forced degradation : Expose to heat (60°C), light (1.2 million lux·h), and acidic/alkaline conditions to identify degradation products.
  • NMR purity : 1H^1H-DOSY to distinguish aggregates or polymorphs .

Key Considerations for Methodological Rigor:

  • Reproducibility : Document all synthetic steps in detail (e.g., ramp rates, stirring speeds).
  • Data transparency : Share raw spectral files and docking parameters in supplementary materials.
  • Ethical compliance : Adhere to OECD guidelines for in vitro toxicity testing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.